molecular formula C8H15FO3 B12080929 Butyl 3-fluoropropyl carbonate

Butyl 3-fluoropropyl carbonate

Cat. No.: B12080929
M. Wt: 178.20 g/mol
InChI Key: HUCUDUFEMVUVCK-UHFFFAOYSA-N
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Description

Butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3 It is a carbonate ester, characterized by the presence of a butyl group and a 3-fluoropropyl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-fluoropropyl carbonate typically involves the reaction of butanol with 3-fluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butanol+3-Fluoropropyl chloroformateButyl 3-fluoropropyl carbonate+HCl\text{Butanol} + \text{3-Fluoropropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butanol+3-Fluoropropyl chloroformate→Butyl 3-fluoropropyl carbonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce butanol, 3-fluoropropanol, and carbon dioxide.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Nucleophilic Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products:

    Hydrolysis: Butanol, 3-fluoropropanol, carbon dioxide.

    Transesterification: Various carbonate esters.

    Nucleophilic Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

Butyl 3-fluoropropyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds, particularly in the preparation of fluorinated intermediates.

    Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.

    Pharmaceuticals: The compound can serve as a building block in the synthesis of pharmaceutical agents, particularly those requiring fluorinated moieties for enhanced biological activity.

    Chemical Research: It is used in studies involving carbonate chemistry and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of butyl 3-fluoropropyl carbonate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the cleavage of the C-O bond and the formation of new products. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • Methyl 3-fluoropropyl carbonate
  • Ethyl 3-fluoropropyl carbonate
  • Propyl 3-fluoropropyl carbonate

Comparison: Butyl 3-fluoropropyl carbonate is unique due to its specific combination of a butyl group and a 3-fluoropropyl group This combination can impart distinct physical and chemical properties compared to other similar compounds

Properties

Molecular Formula

C8H15FO3

Molecular Weight

178.20 g/mol

IUPAC Name

butyl 3-fluoropropyl carbonate

InChI

InChI=1S/C8H15FO3/c1-2-3-6-11-8(10)12-7-4-5-9/h2-7H2,1H3

InChI Key

HUCUDUFEMVUVCK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCCCF

Origin of Product

United States

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